molecular formula C10H12ClNO2 B3336055 Alanine, N-(4-chlorophenyl)-2-methyl- CAS No. 17413-86-4

Alanine, N-(4-chlorophenyl)-2-methyl-

Cat. No. B3336055
CAS RN: 17413-86-4
M. Wt: 213.66 g/mol
InChI Key: OIWFXFNZHAOBJP-UHFFFAOYSA-N
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Description

“N-(4-Chlorophenyl)-β-alanine” is a synthetic intermediate used for the synthesis of azole heterocycles . It has been characterized by IR, mass, and NMR spectroscopy, and elemental analysis .


Synthesis Analysis

“N-(4-Chlorophenyl)-N-thiocarbamoyl-β-alanine” was obtained by condensation of β-alanine with potassium thiocyanate in acetic acid under reflux . Without separation from the reaction mixture, the compound was cyclized with concentrated hydrochloric acid to the more stable dihydropyrimidinone-2-thione .


Molecular Structure Analysis

The structure of the synthesized compounds was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .


Chemical Reactions Analysis

By treating “N-(4-chlorophenyl)-N-(4,5-dihydro-4-oxo-2-thiazolyl)-β-alanine” with aromatic or heterocyclic aldehydes in dimethylsulfoxide in the presence of triethylamine, the “N-(4-chlorophenyl)-N-[5-(substituted aryl and heteroarymethylidene)-4-oxo-2(4H)-thiazolyl]-β-alanines” were synthesized .

Scientific Research Applications

Synthesis of Azole Heterocycles

N-(4-Chlorophenyl)-β-alanine has been shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . Azole heterocycles are a class of organic compounds that contain a five-membered aromatic ring of two or more different elements. They are widely used in the pharmaceutical industry due to their diverse biological activities.

Antimicrobial Activity

Some of the compounds synthesized from N-(4-Chlorophenyl)-β-alanine have demonstrated antibacterial activity against Rhizobium radiobacter . Rhizobium radiobacter is a soil-borne, Gram-negative bacterium, which can cause ‘crown gall’ disease, an economically important disease of many plants .

Growth Stimulators of Agricultural Crops

N-Substituted β-alanines, a group that includes N-(4-Chlorophenyl)-β-alanine, have been studied for their biological activity as growth stimulators of agricultural crops .

Antagonists of Lysophosphatidic Acid

These compounds have also been studied for their potential use as antagonists of lysophosphatidic acid (receptor EDG-2), which could be useful as a medicament .

Antimalarial Activity

N-Substituted β-alanines have been studied for their antimalarial activity .

Intermediate Products in the Synthesis of Various Derivatives

N-(4-Chlorophenyl)-β-alanine is an intermediate product in the synthesis of various derivatives such as azetidine, dihydroquinoline, dihydropyrimidinedione, and tetrahydropyridine .

Inhibitor of Tryptophan Hydroxylase

4-Chloro-DL-phenylalanine, a compound similar to N-(4-Chlorophenyl)-β-alanine, is an irreversible tryptophan hydroxylase inhibitor that depletes serotonin in the brain . This could have potential applications in the treatment of conditions related to serotonin levels in the brain.

Mechanism of Action

Target of Action

Alanine, N-(4-chlorophenyl)-2-methyl-, also known as 2-(4-chloroanilino)-2-methylpropanoic acid, is a synthetic intermediate for the synthesis of azole heterocycles Similar compounds have been studied for their biological activity, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects .

Mode of Action

It’s known that the compound is used as a synthetic intermediate for the synthesis of azole heterocycles . Azoles are a class of compounds that interfere with the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting an antifungal effect.

Biochemical Pathways

It’s known that n-substituted β-alanines, a class of compounds to which this compound belongs, are intermediate products in the synthesis of various derivatives including azetidine, dihydroquinoline, dihydropyrimidinedione, and tetrahydropyridine . These derivatives have various biological activities and can affect multiple biochemical pathways.

Pharmacokinetics

New β-alanine derivatives are known to be orally available , suggesting that this compound may also have good oral bioavailability.

Result of Action

Some of the synthesized compounds using alanine, n-(4-chlorophenyl)-2-methyl- as an intermediate have shown antibacterial activity against rhizobium radiobacter .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target organisms .

properties

IUPAC Name

2-(4-chloroanilino)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWFXFNZHAOBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374027
Record name Alanine, N-(4-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alanine, N-(4-chlorophenyl)-2-methyl-

CAS RN

17413-86-4
Record name Alanine, N-(4-chlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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